Methyl 3-[(benzylsulfonyl)methyl]benzoate
CAS No.: 2204518-94-3
Cat. No.: VC3197839
Molecular Formula: C16H16O4S
Molecular Weight: 304.4 g/mol
* For research use only. Not for human or veterinary use.
![Methyl 3-[(benzylsulfonyl)methyl]benzoate - 2204518-94-3](/images/structure/VC3197839.png)
Specification
CAS No. | 2204518-94-3 |
---|---|
Molecular Formula | C16H16O4S |
Molecular Weight | 304.4 g/mol |
IUPAC Name | methyl 3-(benzylsulfonylmethyl)benzoate |
Standard InChI | InChI=1S/C16H16O4S/c1-20-16(17)15-9-5-8-14(10-15)12-21(18,19)11-13-6-3-2-4-7-13/h2-10H,11-12H2,1H3 |
Standard InChI Key | SJNLLJBFRBGGFE-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CC=CC(=C1)CS(=O)(=O)CC2=CC=CC=C2 |
Canonical SMILES | COC(=O)C1=CC=CC(=C1)CS(=O)(=O)CC2=CC=CC=C2 |
Introduction
Methyl 3-[(benzylsulfonyl)methyl]benzoate is a complex organic compound belonging to the class of benzoate esters. It features a methyl ester functional group attached to a benzene ring, along with a benzylsulfonylmethyl substituent. This compound is of interest in various fields, including organic synthesis and medicinal chemistry, due to its potential applications in drug development and as an intermediate in the synthesis of other complex molecules.
Synthesis Methods
The synthesis of Methyl 3-[(benzylsulfonyl)methyl]benzoate typically involves several key steps, starting from readily available precursors such as benzoic acid derivatives and sulfonyl chlorides. The specific synthesis methods can vary, but they generally involve esterification reactions or nucleophilic substitutions. The reaction conditions often require careful control of temperature and reaction time to optimize yield and minimize side products. Common solvents used include dichloromethane or tetrahydrofuran to dissolve reactants and facilitate the reaction.
Methyl 3-[(methylsulfonyl)methyl]benzoate
This compound, similar to Methyl 3-[(benzylsulfonyl)methyl]benzoate, features a sulfonyl group but with a methyl instead of a benzyl substituent. It has a molecular formula of C10H12O4S and a molecular weight of 228.27 g/mol .
Methyl 3-[(4-Methylpiperazin-1-yl)methyl]benzoate
This compound differs significantly from Methyl 3-[(benzylsulfonyl)methyl]benzoate by having a piperazine ring instead of a sulfonamide group. It is used for research purposes and has potential applications in medicinal chemistry .
Comparison of Similar Compounds
Compound | Molecular Formula | Molecular Weight | Key Features |
---|---|---|---|
Methyl 3-[(benzylsulfonyl)methyl]benzoate | Not explicitly provided | Not explicitly provided | Ester and sulfonamide functionalities |
Methyl 3-[(methylsulfonyl)methyl]benzoate | C10H12O4S | 228.27 g/mol | Methylsulfonyl group |
Methyl 3-[(4-Methylpiperazin-1-yl)methyl]benzoate | Not explicitly provided | Not explicitly provided | Piperazine ring |
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